tert-Butyl 2-bromoisobutyrate: A Technical Guide for Researchers
tert-Butyl 2-bromoisobutyrate: A Technical Guide for Researchers
Introduction
tert-Butyl 2-bromoisobutyrate is an organobromine compound widely utilized in the field of polymer chemistry. Its primary application lies in its role as an efficient initiator for Atom Transfer Radical Polymerization (ATRP), a controlled/"living" radical polymerization technique that allows for the synthesis of well-defined polymers with predetermined molecular weights and narrow molecular weight distributions. This technical guide provides an in-depth overview of the properties, applications, and a representative experimental protocol for tert-Butyl 2-bromoisobutyrate, tailored for researchers, scientists, and professionals in drug development and materials science.
Chemical Identification and Properties
The fundamental identifiers and physicochemical properties of tert-Butyl 2-bromoisobutyrate are summarized in the table below for easy reference.
| Property | Value |
| CAS Number | 23877-12-5[1][2][3][] |
| Molecular Formula | C8H15BrO2[1][2][3][] |
| Molecular Weight | 223.11 g/mol [1][3] |
| Appearance | Colorless to almost colorless clear liquid[] |
| Boiling Point | 175.5 °C at 760 mmHg, 37 °C at 1 mmHg |
| Density | 1.258 g/cm³, 1.196 g/mL at 20 °C[5] |
| Refractive Index (n20/D) | 1.436[1][5] |
| Flash Point | 66.8 °C[1], 67 °C |
| Solubility | Soluble in chloroform. |
| Vapor Pressure | 1.15 mmHg at 25°C[1] |
Applications in Polymer Synthesis
The principal application of tert-Butyl 2-bromoisobutyrate is as an initiator in Atom Transfer Radical Polymerization (ATRP).[1][5][6] ATRP is a powerful technique for creating polymers with controlled architecture, such as block copolymers, star polymers, and polymers with specific end-group functionalities. The tert-butyl ester group can be hydrolyzed post-polymerization to yield a carboxylic acid group, providing a route to amphiphilic block copolymers and other functional materials.
Experimental Protocol: Atom Transfer Radical Polymerization (ATRP) of Methyl Methacrylate (B99206) (MMA)
This section provides a detailed, representative methodology for the ATRP of methyl methacrylate (MMA) using tert-Butyl 2-bromoisobutyrate as the initiator.
Materials:
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Methyl methacrylate (MMA), inhibitor removed
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tert-Butyl 2-bromoisobutyrate (initiator)
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Copper(I) bromide (CuBr) (catalyst)
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N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA) (ligand)
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Anisole (B1667542) (solvent)
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Argon or Nitrogen gas (for inert atmosphere)
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Schlenk flask and line
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Magnetic stirrer and stir bar
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Thermostated oil bath
Procedure:
-
Monomer and Solvent Preparation: Purify MMA by passing it through a column of basic alumina (B75360) to remove the inhibitor. Dry the anisole over molecular sieves.
-
Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add CuBr (e.g., 0.05 mmol).
-
Seal the flask with a rubber septum and subject it to several cycles of vacuum and backfilling with argon or nitrogen to ensure an inert atmosphere.
-
Addition of Reagents: Under a positive pressure of inert gas, add anisole (e.g., 5 mL), MMA (e.g., 5 mL, 46.7 mmol), and PMDETA (e.g., 0.10 mmol) to the Schlenk flask via syringe.
-
Stir the mixture to allow for the formation of the copper-ligand complex, which should result in a colored solution.
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Initiation: Inject tert-Butyl 2-bromoisobutyrate (e.g., 0.05 mmol) into the reaction mixture to start the polymerization.
-
Polymerization: Place the sealed flask in a preheated oil bath at the desired temperature (e.g., 70 °C).
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Monitoring the Reaction: Samples can be taken periodically via a degassed syringe to monitor the monomer conversion (by gas chromatography or NMR) and the evolution of molecular weight and polydispersity (by gel permeation chromatography).
-
Termination and Purification: After the desired time or monomer conversion is reached, the polymerization is quenched by opening the flask and exposing the catalyst to air. The reaction mixture is then diluted with a suitable solvent (e.g., tetrahydrofuran) and passed through a short column of neutral alumina to remove the copper catalyst. The polymer is then isolated by precipitation into a non-solvent such as cold methanol, filtered, and dried under vacuum.
Visualizations
Below are diagrams illustrating key concepts related to the use of tert-Butyl 2-bromoisobutyrate in ATRP.
Caption: General mechanism of ATRP initiated by tert-Butyl 2-bromoisobutyrate.
Caption: Experimental workflow for ATRP using tert-Butyl 2-bromoisobutyrate.
Safety and Handling
tert-Butyl 2-bromoisobutyrate is a combustible liquid and causes skin and eye irritation. It may also cause respiratory irritation.[7][8] Therefore, it should be handled in a well-ventilated area, and appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn.[7][8] Store in a tightly closed container in a cool, dry, and well-ventilated place.[8] For detailed safety information, always consult the latest Safety Data Sheet (SDS) provided by the supplier.[7][8][9][10]
References
- 1. benchchem.com [benchchem.com]
- 2. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 3. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 7. 14.139.213.3:8080 [14.139.213.3:8080]
- 8. mdpi.com [mdpi.com]
- 9. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 10. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
